3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one
CAS No.: 892788-07-7
Cat. No.: VC8447903
Molecular Formula: C22H23FN2O4S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892788-07-7 |
|---|---|
| Molecular Formula | C22H23FN2O4S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one |
| Standard InChI | InChI=1S/C22H23FN2O4S/c1-14-8-15(2)10-16(9-14)30(27,28)21-13-24(3)19-12-20(25-4-6-29-7-5-25)18(23)11-17(19)22(21)26/h8-13H,4-7H2,1-3H3 |
| Standard InChI Key | AMMSVHBCCZWGEL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C)C |
Introduction
The compound 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a complex organic molecule with a molecular weight of approximately 430.5 g/mol, as indicated by its CAS number 892788-07-7 . This compound belongs to the quinolinone class, which is known for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Biological Activity and Potential Applications
Quinolinones are known for their broad spectrum of biological activities. While specific data on 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is limited, compounds within this class have shown potential as:
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Antimicrobial Agents: Quinolinones have been explored for their antibacterial and antifungal properties.
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Anticancer Agents: Some quinolinones exhibit cytotoxic activity against various cancer cell lines.
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Anti-inflammatory Agents: They can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological activity screening, and pharmacokinetic profiling. Understanding its interaction with biological targets and its metabolic stability will be crucial for determining its potential therapeutic applications.
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